molecular formula C14H18N2O3 B2809598 N-ethyl-1-(2-methoxyacetyl)indoline-2-carboxamide CAS No. 1103515-28-1

N-ethyl-1-(2-methoxyacetyl)indoline-2-carboxamide

Cat. No. B2809598
CAS RN: 1103515-28-1
M. Wt: 262.309
InChI Key: JAQKZHXOEUIPPY-UHFFFAOYSA-N
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Description

“N-ethyl-1-(2-methoxyacetyl)indoline-2-carboxamide” is a derivative of indole-2-carboxamides . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Synthesis Analysis

The synthesis of indole-2-carboxamides involves several steps . The process is generally high yielding and draws upon readily available building blocks . The synthetic strategies of indole 2 and 3-carboxamide derivatives have been investigated .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring .


Chemical Reactions Analysis

Indole derivatives have unique inhibitory properties due to the effect of the carboxamide moiety at positions 2 and 3 . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Scientific Research Applications

Embryo- and Testicular-toxicities of Related Compounds

Methoxyacetate (MAA), a compound related to the methoxyacetyl part of NEIMA, is known for its teratogenic and testicular toxicant properties in experimental animals. MAA's inhibition of histone deacetylase and association with lactate-carrying monocarboxylate transporter expressed in Sertoli and fetal cells suggest a complex interaction with cellular metabolism and epigenetic regulation. These findings highlight the potential of NEIMA-like compounds to affect rapid cell division processes and nucleic acid syntheses, possibly leading to adverse reproductive outcomes (Yamazoe, Yamada, & Mitsumori, 2015).

Pharmacological Properties of Related Compounds

Metoclopramide, a compound with a similar methoxy-N-(2-diethyl-aminoethyl) structure, is used in various gastrointestinal disorders. Its effects on gastric emptying, antiemetic properties, and interactions with the central nervous system provide a framework for understanding how NEIMA might influence similar physiological pathways. The extensive use of metoclopramide in clinical settings underscores the potential medical applications of NEIMA-like compounds, especially in modulating gastrointestinal motility and addressing emesis (Pinder et al., 2012).

Antioxidant Activity in Plant Physiology

Research on melatonin and its derivatives, including compounds with methoxy groups, has revealed their significant role as antioxidants in plants. These compounds can mitigate oxidative stress, suggesting that NEIMA could have applications in enhancing plant health and stress resistance. Understanding the antioxidant capacity of NEIMA-like compounds could lead to their use in agricultural biotechnology to improve crop resilience and productivity (Paredes et al., 2009).

Renal Toxicopathology of Oligonucleotides

The study of 2'-methoxy-ethyl (2'-MOE) modifications in therapeutic oligonucleotides, although not directly linked to NEIMA, offers insights into the renal effects of methoxy-containing compounds. These findings are critical for assessing the safety and therapeutic potential of NEIMA, particularly in the context of developing drug candidates that are both effective and have manageable toxicity profiles (Engelhardt, 2016).

Mechanism of Action

Target of Action

N-ethyl-1-(2-methoxyacetyl)indoline-2-carboxamide, also known as N-ethyl-1-(2-methoxyacetyl)-2,3-dihydroindole-2-carboxamide, has been identified to primarily target the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis . Additionally, this compound has shown inhibitory activity against EGFR (epidermal growth factor receptor) and BRAF V600E , both of which are key players in cell proliferation and survival .

Mode of Action

The compound interacts with its targets by forming hydrogen bonds, which can inhibit their activity . When docked into the MmpL3 active site, it adopts a binding profile similar to the indoleamide ligand ICA38 . This interaction disrupts the normal function of MmpL3, thereby inhibiting the growth of Mycobacterium tuberculosis . Similarly, it inhibits EGFR and BRAF V600E, leading to a decrease in cell proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell wall biosynthesis of Mycobacterium tuberculosis, specifically through the inhibition of MmpL3 . By inhibiting EGFR and BRAF V600E, it also affects the MAPK/ERK pathway, which is involved in cell proliferation and survival .

Pharmacokinetics

The compound’s inhibitory activity against its targets suggests that it may have sufficient bioavailability to exert its effects .

Result of Action

The compound exhibits antitubercular activity, showing high selective activity towards Mycobacterium tuberculosis over mammalian cells . It also demonstrates antiproliferative activity, with GI 50 values ranging from 26 nM to 86 nM, indicating its potential as an anticancer agent .

Future Directions

The future directions for “N-ethyl-1-(2-methoxyacetyl)indoline-2-carboxamide” and other indole derivatives could involve further investigation of their inhibitory properties and potential applications in pharmaceutical compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

N-ethyl-1-(2-methoxyacetyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-3-15-14(18)12-8-10-6-4-5-7-11(10)16(12)13(17)9-19-2/h4-7,12H,3,8-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQKZHXOEUIPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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